molecular formula C12H11N3O B13578999 1-(Azidomethyl)-2-methoxynaphthalene

1-(Azidomethyl)-2-methoxynaphthalene

Cat. No.: B13578999
M. Wt: 213.23 g/mol
InChI Key: UCUPXRYUBNPMNO-UHFFFAOYSA-N
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Description

1-(Azidomethyl)-2-methoxynaphthalene is an organic compound characterized by the presence of an azido group attached to a naphthalene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azidomethyl)-2-methoxynaphthalene typically involves the introduction of an azido group to a naphthalene derivative. One common method includes the reaction of 2-methoxynaphthalene with a suitable azidating agent under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane, and the temperature is maintained at a moderate level to ensure the stability of the azido group.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch processes where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(Azidomethyl)-2-methoxynaphthalene undergoes various chemical reactions, including:

    Oxidation: The azido group can be oxidized to form nitro derivatives.

    Reduction: Reduction of the azido group can yield amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions, leading to the formation of various substituted naphthalene derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.

    Substitution: Nucleophiles like amines or thiols can be employed under mild conditions to achieve substitution.

Major Products: The major products formed from these reactions include nitro-naphthalenes, amino-naphthalenes, and various substituted naphthalenes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Azidomethyl)-2-methoxynaphthalene has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of complex organic molecules and as a reagent in click chemistry.

    Biology: The compound is employed in the labeling and modification of biomolecules, facilitating the study of biological processes.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(Azidomethyl)-2-methoxynaphthalene involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions, forming triazoles, which are important in various biochemical processes. The compound can also interact with nucleophiles, leading to the formation of covalent bonds with target molecules.

Comparison with Similar Compounds

  • 1-(Azidomethyl)-5H-tetrazole
  • 1-(Azidoethyl)-5H-tetrazole
  • 1-(Azidopropyl)-5H-tetrazole

Comparison: 1-(Azidomethyl)-2-methoxynaphthalene is unique due to the presence of the methoxy group on the naphthalene ring, which influences its reactivity and stability

Properties

Molecular Formula

C12H11N3O

Molecular Weight

213.23 g/mol

IUPAC Name

1-(azidomethyl)-2-methoxynaphthalene

InChI

InChI=1S/C12H11N3O/c1-16-12-7-6-9-4-2-3-5-10(9)11(12)8-14-15-13/h2-7H,8H2,1H3

InChI Key

UCUPXRYUBNPMNO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CN=[N+]=[N-]

Origin of Product

United States

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